![molecular formula C13H18N4O9 B14859872 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonomicin is a natural compound known for its antibiotic and anti-protozoal properties. It is derived from the fermentation of certain Streptomyces species. The compound has a complex structure, which includes a pyrrole ring and multiple functional groups, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonomicin can be synthesized through fermentation methods involving Streptomyces species. The biosynthesis of malonomicin involves the incorporation of 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (presumably succinic acid), carbon dioxide, and serine . The fermentation process is carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of malonomicin typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate and purify malonomicin .
Analyse Des Réactions Chimiques
Types of Reactions
Malonomicin undergoes several types of chemical reactions, including:
Oxidation: Malonomicin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in malonomicin.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups of malonomicin.
Common Reagents and Conditions
Common reagents used in the reactions of malonomicin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from the reactions of malonomicin include various oxidized and reduced derivatives, as well as substituted analogs. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Malonomicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthesis pathways.
Biology: Investigated for its antibiotic and anti-protozoal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Explored for its potential use in treating protozoal infections and as a lead compound for developing new drugs.
Industry: Utilized in the development of fungicidal applications to protect crops from fungal infections
Mécanisme D'action
Malonomicin exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the growth of protozoa and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved include inhibition of protein synthesis and disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: Another antibiotic with a glycopeptide structure, used to treat severe bacterial infections.
Atovaquone: An antimalarial compound used in combination with proguanil to treat and prevent malaria.
Uniqueness
Malonomicin is unique due to its specific structure, which includes a pyrrole ring and multiple functional groups. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in various applications. Its natural origin and complex biosynthesis pathway also distinguish it from other synthetic antibiotics and anti-protozoal agents .
Propriétés
Formule moléculaire |
C13H18N4O9 |
|---|---|
Poids moléculaire |
374.30 g/mol |
Nom IUPAC |
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |
InChI |
InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26)/t4-,5?/m1/s1 |
Clé InChI |
IPQOAJQXCZEYLK-CNZKWPKMSA-N |
SMILES isomérique |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)[C@@H](CO)N)O)N |
SMILES canonique |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)ethyl)carbamate](/img/structure/B14859789.png)
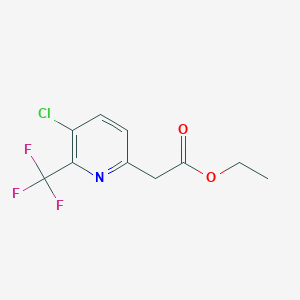
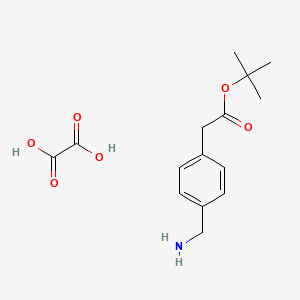
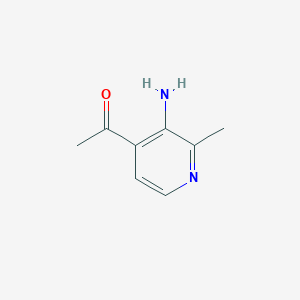
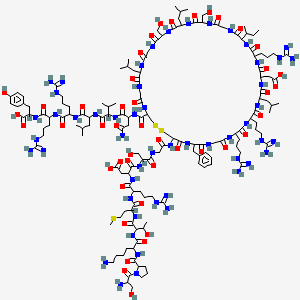
![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)
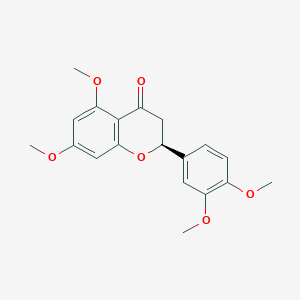
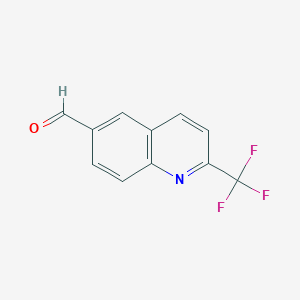
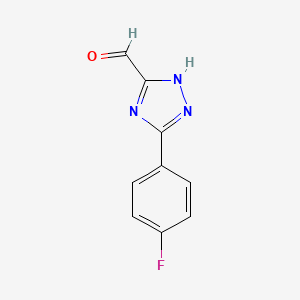
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
